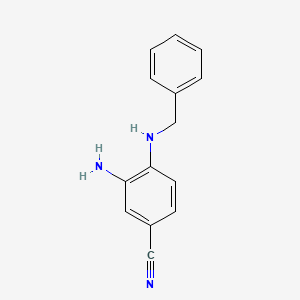

3-Amino-4-(benzylamino)benzonitrile

Beschreibung

3-Amino-4-(benzylamino)benzonitrile (CAS 68502-23-8) is a benzonitrile derivative featuring an amino group at the 3-position and a benzylamino group at the 4-position of the aromatic ring. This compound is primarily utilized in neuroscience research, particularly as a precursor or structural analog of radioligands targeting the serotonin transporter (SERT), such as [¹¹C]DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile) . Its benzylamino substituent contributes to lipophilicity, enabling blood-brain barrier penetration, while the nitrile group enhances binding specificity to SERT .

Eigenschaften

IUPAC Name |

3-amino-4-(benzylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCGEBXSWQSQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzylamino)benzonitrile typically involves the reaction of 3,4-diaminobenzonitrile with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group by the benzyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(benzylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Benzyl chloride or other alkyl halides in the presence of a base

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted derivatives depending on the alkyl halide used

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(benzylamino)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 3-Amino-4-(benzylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and benzylamino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 3-amino-4-(benzylamino)benzonitrile can be compared to analogs with varying substituents at the 4-position. Key differences in physicochemical properties, SERT affinity, and applications are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies

SERT Binding Affinity: The benzylamino group in this compound provides optimal steric and electronic properties for SERT binding, as evidenced by its use in [¹¹C]DASB, a validated PET ligand . Substitution with smaller groups (e.g., methylamino) reduces SERT affinity due to diminished hydrophobic interactions, while bulkier groups (e.g., tert-butylamino) may hinder binding pocket access .

Lipophilicity and Biodistribution: Fluorinated analogs, such as the F-18 fluorobenzyl derivative of DASB, exhibit improved in vivo stability and brain uptake compared to non-fluorinated versions . Polar substituents (e.g., oxetan-3-yl) decrease logP values, limiting blood-brain barrier penetration but enhancing solubility for in vitro assays .

Synthetic Versatility: The benzylamino group allows modular derivatization, enabling the incorporation of radiolabels (e.g., ¹⁸F) for imaging applications . Chloro and methoxy variants serve as intermediates for cross-coupling reactions or prodrug development .

Methoxy-substituted analogs (e.g., 2,4-dimethoxybenzylamino) may exhibit distinct metabolic pathways, reducing hepatotoxicity risks compared to halogenated versions .

Biologische Aktivität

3-Amino-4-(benzylamino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a benzylamino group attached to a benzonitrile backbone. This unique arrangement allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the nitrile group may participate in various biochemical reactions that modulate cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies comparing various derivatives, it was found that modifications to the benzyl group can enhance its efficacy against specific bacterial strains. For example, certain derivatives demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This effect is likely mediated through interactions with signaling pathways involved in cell growth and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

- Anticancer Activity : In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Comparative Analysis

The table below compares the biological activities of this compound with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate (MIC = 32 µg/mL) | Significant (IC50 = 10-20 µM) | Dual action (antimicrobial & anticancer) |

| 4-Aminobenzonitrile | Low | Moderate (IC50 = 25 µM) | Lacks benzyl group |

| Benzylamine | None | Low | Limited reactivity |

Research Applications

This compound serves as an important intermediate in organic synthesis and has potential applications in drug development. Its ability to act on multiple biological targets makes it a candidate for further exploration in therapeutic contexts, particularly in designing new antimicrobial and anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.